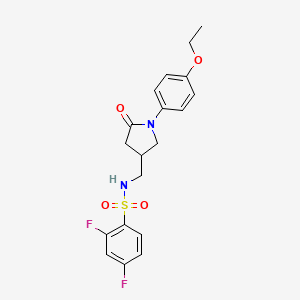

N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2,4-difluorobenzenesulfonamide

Description

Properties

IUPAC Name |

N-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]-2,4-difluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F2N2O4S/c1-2-27-16-6-4-15(5-7-16)23-12-13(9-19(23)24)11-22-28(25,26)18-8-3-14(20)10-17(18)21/h3-8,10,13,22H,2,9,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CICPCAGDZZKWHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)C3=C(C=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F2N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2,4-difluorobenzenesulfonamide typically involves multi-step organic reactions. The starting materials often include 4-ethoxyphenyl derivatives and pyrrolidine intermediates. The reactions usually take place under controlled temperatures and in the presence of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production may involve scaling up these laboratory methods, ensuring the process is both cost-effective and environmentally sustainable. This often requires optimization of reaction conditions, use of large-scale reactors, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2,4-difluorobenzenesulfonamide undergoes various types of reactions, including:

Oxidation: : This can involve the addition of oxygen or the removal of hydrogen, often leading to the formation of more oxidized compounds.

Reduction: : This involves the addition of hydrogen or the removal of oxygen, resulting in more reduced compounds.

Substitution: : This includes reactions where atoms or groups in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and a variety of catalysts for substitution reactions. These reactions usually occur under specific conditions, including precise temperature control and sometimes in the presence of solvents.

Major Products Formed

The products vary depending on the reaction type but often include oxidized or reduced derivatives of the original compound or substituted analogs with different functional groups.

Scientific Research Applications

Medicinal Chemistry

N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2,4-difluorobenzenesulfonamide is being explored for its potential as a therapeutic agent. Its unique structure allows for:

- Targeting Specific Enzymes : The compound may inhibit certain enzymes linked to disease pathways, making it a candidate for drug development.

- Antitumor Activity : Preliminary studies indicate significant cytotoxicity against various cancer cell lines, suggesting a potential role in cancer therapy.

Biological Studies

The compound serves as a tool in biological research to investigate:

- Cellular Processes : Its effects on cell viability and proliferation are being studied.

- Neuroprotective Effects : Research indicates potential neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

Industrial Applications

In industrial chemistry, this compound may be utilized for:

- Synthesis of Complex Molecules : It acts as an intermediate in the production of more complex organic compounds.

- Material Development : Its unique properties may contribute to the development of new materials with specific functionalities.

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against human cancer cell lines. For instance:

- A549 Lung Cancer Cells : The compound showed promising results in reducing cell viability with IC50 values indicating moderate to high cytotoxicity.

Pharmacological Evaluations

Pharmacological assessments reveal that the compound may modulate inflammatory responses and exhibit neuroprotective effects in preclinical models. These findings suggest:

- Mechanisms of Action : The compound likely interacts with specific enzymes and receptors involved in cellular signaling pathways, influencing downstream biochemical processes critical for cell survival and proliferation.

Mechanism of Action

Molecular Targets and Pathways

The mechanism by which N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2,4-difluorobenzenesulfonamide exerts its effects often involves interaction with specific enzymes or receptors. This can lead to inhibition or activation of biochemical pathways, influencing cellular functions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related analogs from published literature and patents:

Key Differences and Implications

Core Heterocycle :

- The target compound’s 5-oxopyrrolidin ring provides rigidity and hydrogen-bonding capacity, unlike the pyrazolo[3,4-d]pyrimidine () or pyrimidine () cores, which offer planar aromatic systems for π-π interactions .

- Cycloprothrin () uses a cyclopropane carboxylate ester, typical of pyrethroid insecticides, which enhances hydrolytic stability .

Substituent Effects: The 2,4-difluorobenzenesulfonamide group in the target compound enhances electronegativity and metabolic stability compared to non-fluorinated sulfonamides (e.g., ’s methanesulfonamide) . The 4-ethoxyphenyl group is shared with cycloprothrin but is attached to a pyrrolidinone instead of a cyclopropane, altering lipophilicity and target binding .

Synthetic Pathways: The target compound likely involves sulfonylation of a pyrrolidinone intermediate, whereas ’s Example 53 uses Suzuki-Miyaura coupling for aryl-aryl bond formation . Cycloprothrin synthesis relies on esterification of cyclopropane intermediates .

Physicochemical and Bioactive Properties

- Solubility : The target compound’s sulfonamide and ether groups may improve aqueous solubility compared to cycloprothrin’s ester-dominated structure .

- Melting Points : While the target’s melting point is unspecified, analogs like Example 53 () exhibit MPs of 175–178°C , suggesting similar thermal stability for the target .

- Bioactivity : Fluorinated sulfonamides are often associated with enzyme inhibition (e.g., carbonic anhydrase), whereas cycloprothrin’s ester groups confer neurotoxic insecticidal activity .

Biological Activity

N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2,4-difluorobenzenesulfonamide is a synthetic compound with potential therapeutic applications. Its complex structure suggests diverse biological activities, warranting detailed investigation into its pharmacological effects and mechanisms of action.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 366.43 g/mol. The structure features a pyrrolidine ring, an ethoxyphenyl group, and a sulfonamide moiety, contributing to its potential biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the pyrrolidine ring and subsequent functionalization with difluorobenzenesulfonamide. The reaction conditions are optimized for yield and purity, often employing catalysts and controlled temperatures.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound. For instance, derivatives of similar structures have shown significant cytotoxicity against various cancer cell lines. In vitro studies indicated that compounds with similar frameworks exhibited IC50 values ranging from 11.20 to 59.61 µg/ml against A549 lung cancer cells, suggesting that modifications in the chemical structure can enhance or diminish biological activity .

The mechanism by which this compound exerts its effects may involve interaction with specific enzymes or receptors. Similar compounds have been noted to bind to active sites on target proteins, potentially altering their conformation and function. This could lead to downstream effects in cellular signaling pathways, impacting processes such as apoptosis and proliferation.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) play significant roles in determining bioavailability and efficacy. Preliminary studies suggest that structural modifications may influence these pharmacokinetic properties, thereby affecting therapeutic outcomes .

Case Studies

- Cytotoxicity Assessment : A study involving structural analogs demonstrated that the introduction of different substituents on the benzene ring significantly affected cytotoxicity against cancer cell lines. The most effective compounds were those that maintained a balance between hydrophobic and hydrophilic properties, enhancing cellular uptake while minimizing off-target effects .

- Molecular Docking Studies : Computational modeling has been employed to predict the binding affinity of this compound to various targets. These studies suggest strong interactions with key enzymes involved in cancer metabolism, indicating a potential role in therapeutic strategies targeting metabolic pathways in tumors.

Comparative Analysis

To highlight the unique properties of this compound compared to similar compounds, the following table summarizes key differences:

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| N-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2,4-difluorobenzenesulfonamide | C16H22F2N2O2S | Potential anticancer activity |

| N-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2,4-difluorobenzenesulfonamide | C16H22F2N2O2S | Enhanced anti-inflammatory properties |

| N-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-fluorobenzenesulfonamide | C16H22F2N2O2S | Increased neuroprotective effects |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2,4-difluorobenzenesulfonamide with high purity and yield?

- Methodological Answer: The synthesis typically involves multi-step organic reactions, starting with the formation of the pyrrolidin-5-one core. Key steps include:

- Substitution reactions to introduce the 4-ethoxyphenyl group at the pyrrolidinone nitrogen.

- Methylation at the C3 position of the pyrrolidinone ring.

- Sulfonamide coupling using 2,4-difluorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine as a catalyst).

Reaction conditions (temperature, solvent, stoichiometry) significantly impact yield. For example, using anhydrous DMF as a solvent and maintaining temperatures between 0–5°C during sulfonamide coupling minimizes side reactions .- Characterization: Confirm structural integrity via - and -NMR spectroscopy (δ ~2.5–3.5 ppm for pyrrolidinone protons, δ ~7.5–8.5 ppm for aromatic fluorines) and High-Resolution Mass Spectrometry (HRMS) for molecular ion validation .

Q. How can researchers validate the structural conformation of this compound post-synthesis?

- Methodological Answer:

- X-ray crystallography : Utilize SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. This is critical for confirming stereochemistry and intermolecular interactions, such as hydrogen bonding between the sulfonamide group and adjacent residues .

- FT-IR spectroscopy : Identify characteristic carbonyl (C=O) stretches (~1700 cm) from the pyrrolidinone ring and sulfonamide S=O vibrations (~1350–1150 cm) .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in bioactivity data across different assays (e.g., enzyme inhibition vs. cellular viability)?

- Methodological Answer:

- Assay validation : Ensure consistency in buffer conditions (pH, ionic strength) and enzyme/substrate concentrations. For example, discrepancies in IC values may arise from variations in ATP concentration in kinase assays .

- Off-target profiling : Use proteome-wide screening (e.g., KINOMEscan) to identify non-specific binding. Cross-reference with PubChem BioAssay data to contextualize target selectivity .

- Molecular dynamics simulations : Analyze ligand-protein binding stability to distinguish true inhibition from assay artifacts .

Q. How can computational methods guide the design of analogs to improve target selectivity?

- Methodological Answer:

- Virtual docking : Employ AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., AKT/PI3K/mTOR pathways). Focus on the sulfonamide moiety’s hydrogen-bonding potential with catalytic lysine residues .

- QSAR modeling : Derive predictive models using descriptors like LogP, polar surface area, and electrostatic potential maps to optimize pharmacokinetic properties .

- Free-energy perturbation (FEP) : Quantify binding affinity changes for fluorinated substituents at the 2,4-difluorophenyl group to refine steric and electronic complementarity .

Q. What experimental approaches are effective for elucidating metabolic stability and degradation pathways?

- Methodological Answer:

- LC-MS/MS metabolomics : Incubate the compound with liver microsomes (human or rodent) to identify Phase I (oxidation, defluorination) and Phase II (glucuronidation) metabolites.

- Isotopic labeling : Introduce - or -labels at the difluorophenyl or pyrrolidinone methyl groups to track metabolic fate via NMR or mass spectrometry .

- CYP450 inhibition assays : Assess interactions with CYP3A4/2D6 to predict drug-drug interaction risks .

Methodological Considerations

Q. How should researchers address low solubility in aqueous buffers during in vitro assays?

- Methodological Answer:

- Co-solvent systems : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations to enhance solubility without disrupting assay integrity.

- pH adjustment : Prepare stock solutions in mildly basic buffers (pH 7.4–8.0) to exploit the sulfonamide’s weakly acidic nature (pKa ~10) .

Q. What techniques are critical for analyzing crystallographic data of this compound?

- Methodological Answer:

- SHELX refinement : Apply SHELXL for high-resolution data (≤1.0 Å) to model disorder in the ethoxyphenyl group. Use TWIN commands for handling twinned crystals .

- Hirshfeld surface analysis : Map intermolecular interactions (e.g., C–H···O contacts between sulfonamide and pyrrolidinone groups) to rationalize packing motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.